

Application Note: Functional Characterization & Safety Profiling of [2-(1-Azepanylmethyl)phenyl]methanol

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Compound of Interest

Compound Name:	[2-(1-Azepanylmethyl)phenyl]methanol
CAS No.:	356539-02-1
Cat. No.:	B185563

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Abstract & Introduction

[2-(1-Azepanylmethyl)phenyl]methanol is a key structural intermediate and reference standard often associated with the synthesis and degradation profiling of azepane-containing antihistamines, such as Azelastine. Structurally comprising an azepane ring fused via a methylene bridge to a benzyl alcohol moiety, this compound serves as a critical probe for understanding the pharmacophore requirements of Histamine H1-receptor antagonists and determining the toxicological window of pharmaceutical impurities.

This Application Note provides a comprehensive workflow for evaluating the biological activity of **[2-(1-Azepanylmethyl)phenyl]methanol**. Unlike standard potency assays for finished drugs, characterizing this intermediate requires a dual-focus approach:

- **Functional Efficacy:** Determining if the "fragment" retains H1-antagonist activity (SAR analysis).
- **Cellular Safety:** Establishing the cytotoxicity profile to rule out intermediate-driven adverse effects in pharmaceutical formulations.

Experimental Logic & Mechanistic Grounding

The Pharmacological Context

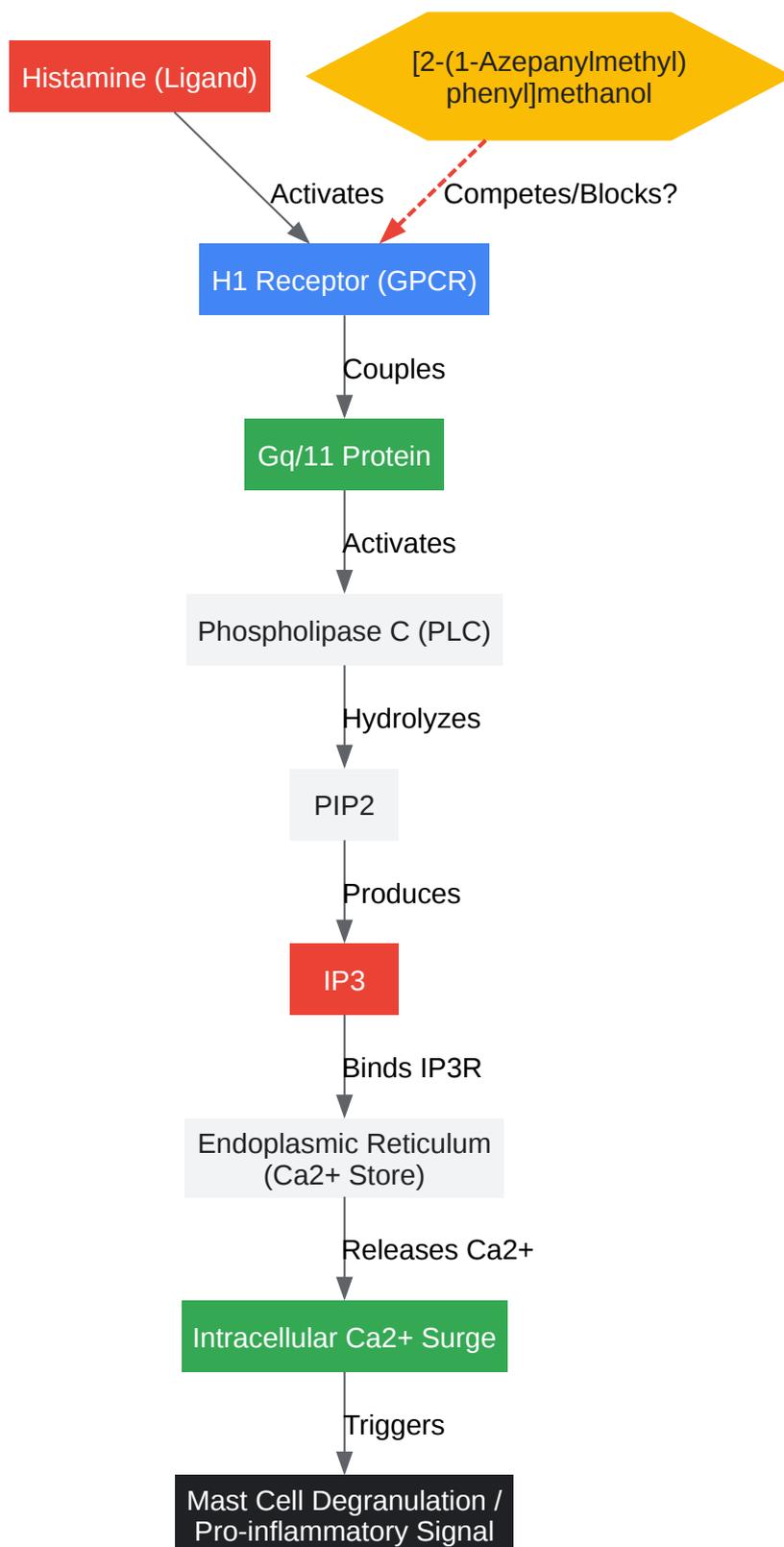
The azepane ring is a privileged scaffold in medicinal chemistry, often conferring affinity for GPCRs (e.g., Histamine H1, Muscarinic) and Sigma receptors. However, the removal of the phthalazinone core (present in Azelastine) and the presence of a reactive benzyl alcohol group in **[2-(1-Azepanylmethyl)phenyl]methanol** necessitates rigorous testing to define its biological behavior.

Assay Selection Rationale

- **Calcium Flux Assay (GPCR Function):** The H1 receptor couples to Gq/11, triggering intracellular release. This is the most sensitive method to detect partial agonism or antagonism of the intermediate compared to the parent drug.
- **RBL-2H3 Degranulation (Phenotypic Screen):** Rat Basophilic Leukemia cells serve as a surrogate for mast cells. This assay confirms if the molecule can stabilize mast cells functionally, a key property of azelastine-class drugs.
- **Multiparametric Cytotoxicity (Safety):** Benzyl alcohols can exhibit membrane toxicity. A high-content imaging approach is used to distinguish specific apoptosis from non-specific necrosis.

Visualizing the Signaling Pathway

The following diagram illustrates the H1-Receptor signaling pathway targeted in the functional assay and the intervention point of the antagonist/intermediate.



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Figure 1: Mechanism of Action for H1-mediated Calcium signaling. The assay tests if the compound blocks the Histamine-H1R interaction.

Materials & Reagents

Component	Specification	Purpose
Test Compound	[2-(1-Azepanylmethyl)phenyl]methanol (CAS 356539-02-1)	Target Analyte
Reference Standard	Azelastine HCl (CAS 58581-89-8)	Positive Control (Antagonist)
Agonist	Histamine Dihydrochloride	H1 Receptor Activator
Cell Line	CHO-K1-H1 (Recombinant) or RBL-2H3	Biological System
Detection Dye	Fluo-4 AM or Fura-2 AM	Calcium Indicator
Assay Buffer	HBSS + 20 mM HEPES, pH 7.4	Physiological Medium
Solvent	DMSO (Anhydrous)	Compound Solubilization

Detailed Protocols

Protocol A: H1 Receptor Antagonist Screen (Calcium Flux)

Objective: Quantify the IC50 of the intermediate compared to Azelastine.

- Compound Preparation:
 - Dissolve **[2-(1-Azepanylmethyl)phenyl]methanol** in DMSO to create a 10 mM stock.
 - Prepare a 1:3 serial dilution in Assay Buffer (HBSS/HEPES). Final DMSO concentration must be <0.5%.
- Cell Loading:

- Seed CHO-K1-H1 cells at 50,000 cells/well in a black-wall 96-well plate. Incubate overnight.
- Remove media and load cells with Fluo-4 AM (4 μ M) in Assay Buffer containing 2.5 mM Probenecid (to prevent dye leakage).
- Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT).
- Pre-Incubation:
 - Add the serial dilutions of the Test Compound and Azelastine (Control) to the cells.
 - Incubate for 15 minutes at RT to allow equilibrium binding.
- Agonist Challenge & Measurement:
 - Place plate in a FLIPR or kinetic plate reader (Ex: 494 nm / Em: 516 nm).
 - Inject Histamine (EC80 concentration, typically 1-10 μ M).
 - Record fluorescence for 120 seconds.
- Data Analysis:
 - Calculate Max-Min fluorescence units (RFU).
 - Normalize data: Vehicle (0% Inhibition) vs. 10 μ M Azelastine (100% Inhibition).
 - Fit curves using a 4-parameter logistic equation to determine IC50.

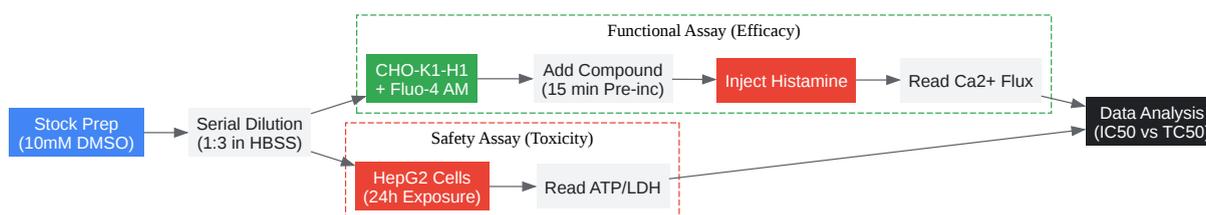
Protocol B: Cytotoxicity Profiling (Impurity Qualification)

Objective: Ensure the intermediate does not possess non-specific toxicity (e.g., membrane disruption).

- Seeding: Seed HepG2 or CHO-K1 cells (10,000 cells/well) in 96-well plates.
- Treatment: Treat cells with **[2-(1-Azepanylmethyl)phenyl]methanol** at concentrations ranging from 1 μ M to 100 μ M for 24 hours.

- Multiplex Readout:
 - Viability: Add Resazurin (Alamar Blue) for metabolic activity.
 - Membrane Integrity: Measure LDH release in the supernatant.
- Interpretation:
 - If IC_{50} (H1 Assay) \ll IC_{50} (Cytotoxicity), the compound has a specific therapeutic window.
 - If IC_{50} (H1 Assay) \approx IC_{50} (Cytotoxicity), the activity is likely due to non-specific toxicity.

Experimental Workflow Diagram



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Figure 2: Parallel workflow for determining the Potency (H1) and Safety (Toxicity) of the analyte.

Expected Results & Troubleshooting

Parameter	Expected Outcome (Intermediate)	Expected Outcome (Azelastine Control)	Troubleshooting
H1 IC50	High μM range (Weak/No Activity)	Low nM range (Potent)	If Intermediate shows nM potency, verify purity (check for Azelastine contamination).
Cytotoxicity	>100 μM (Low Toxicity)	>50 μM (Depending on cell line)	If Intermediate is toxic <10 μM , it may be a reactive impurity (benzyl alcohol oxidation).
Solubility	Soluble in DMSO; potential precipitation >100 μM in aqueous buffer.	Soluble	Sonicate stock solution; keep DMSO <0.5%.

References

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